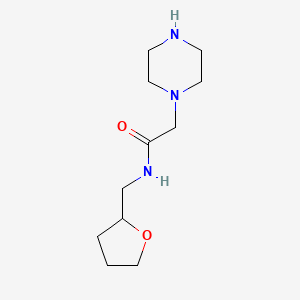

2-(piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

N-(oxolan-2-ylmethyl)-2-piperazin-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O2/c15-11(9-14-5-3-12-4-6-14)13-8-10-2-1-7-16-10/h10,12H,1-9H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPYATBZUOJKGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CN2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of N-((Tetrahydrofuran-2-yl)methyl)acetamide Intermediates

The THF-methylamine component, N-((tetrahydrofuran-2-yl)methyl)amine, is often derived from tetrahydrofurfuryl alcohol through amination or reductive processes. However, direct acylation of commercially available tetrahydrofurfuryl amine proves more efficient. For example:

Reaction conditions typically involve dichloromethane (DCM) as the solvent, triethylamine (TEA) as the base, and temperatures maintained at 0–5°C to minimize side reactions. The intermediate is isolated via aqueous workup, with yields exceeding 80% under optimized conditions.

Piperazine Substitution and Cyclization

The second stage involves displacing the chloride atom in 2-chloro-N-((tetrahydrofuran-2-yl)methyl)acetamide with piperazine. This reaction is conducted in refluxing ethanol or DMF, with stoichiometric excess of piperazine to ensure complete substitution:

Key parameters include:

-

Solvent selection : Ethanol balances reactivity and solubility, while DMF accelerates reaction rates at elevated temperatures.

-

Temperature : Reflux conditions (78–80°C for ethanol) are optimal.

-

Purification : Crude products are recrystallized from ethanol/water mixtures or chromatographed over silica gel.

Alternative Routes and Methodological Innovations

One-Pot Synthesis via In Situ Acylation

Recent advances demonstrate the feasibility of one-pot syntheses, combining acylation and substitution steps. In a modified protocol, tetrahydrofurfuryl amine, chloroacetyl chloride, and piperazine are reacted sequentially in a single vessel, reducing purification overhead. This method employs phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance interfacial reactivity, achieving yields of ~75%.

Solid-Phase Synthesis for High-Throughput Production

Patented methodologies adapted from related acetamide syntheses utilize solid-supported reagents to streamline production. For instance, polymer-bound piperazine derivatives react with 2-chloro-N-((tetrahydrofuran-2-yl)methyl)acetamide in a column reactor, enabling continuous flow synthesis and automated purification.

Crystallization and Purification Techniques

Solvent-Mediated Recrystallization

The final compound’s purity (>98%) is achieved through solvent-mediated crystallization. Hydrocarbon solvents such as n-heptane induce precipitation by reducing solubility, while mixed solvents (e.g., ethyl acetate/n-heptane) refine crystal morphology. For example, dissolving the crude product in minimal ethyl acetate followed by dropwise addition of n-heptane at 0–5°C yields crystalline this compound.

Chromatographic Purification

Flash chromatography using silica gel (ethyl acetate/methanol 9:1) resolves residual piperazine or unreacted intermediates. Analytical HPLC (C18 column, acetonitrile/water gradient) confirms purity, with retention times typically around 8.2 minutes.

Analytical Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms participate in nucleophilic substitution reactions, particularly under alkaline conditions. Key examples include:

Alkylation

Reaction with chloroacetyl chloride in dichloromethane yields bis-acylated derivatives. For instance:

text2-(Piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide + 2-Chloroacetyl Chloride → 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethan-1-one) derivative [4]

Conditions : Anhydrous K₂CO₃, 0–5°C, 4 hours.

Yield : 74–79% after recrystallization .

Arylation

Benzylation of the piperazine ring occurs via SN2 mechanisms:

textPiperazine nitrogen + Benzyl bromide → N-Benzylpiperazinium intermediate

Optimized Parameters : Ethanol solvent, reflux (78°C), 6-hour reaction time.

Acylation and Amidation

The acetamide group undergoes further acylation with electrophilic reagents:

Reaction with Aromatic Amines

Condensation with 2-chloro-N-arylacetamides generates thienopyridine hybrids:

textThis compound + 2-Chloro-N-phenylacetamide → 2-(3-Amino-4-methyl-6-phenylthieno[2,3-b]pyridine-2-carbonyl)phenoxy-N-phenylacetamide [4]

Conditions : Ethanol, sodium ethoxide, reflux (12 hours).

Yield : 81–88% .

Cyclization Reactions

Cyclization is facilitated by the tetrahydrofuran moiety’s oxygen lone pairs:

Formation of Thieno[2,3-b]pyridines

Treatment with 2-mercaptonicotinonitriles under basic conditions produces fused heterocycles:

textPiperazine derivative + 6-Phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile → Thieno[2,3-b]pyridine-2-carboxamide [4]

Key Parameters :

-

Solvent: Ethanol

-

Catalyst: Piperidine

-

Temperature: Reflux (Δ, 78°C)

Acid-Base Reactions

The compound forms stable salts with mineral acids:

Dihydrochloride Salt Formation

textFree base + HCl (g) → this compound dihydrochloride

Purification : Recrystallization from ethanol/water (1:1 v/v).

Stability and Degradation

Thermal Stability :

-

Decomposes above 250°C without melting.

-

Stable under reflux in polar aprotic solvents (DMF, DMSO) for ≤8 hours.

Hydrolytic Sensitivity :

-

Acetamide bond hydrolyzes in 6M HCl (95°C, 24 hours) to form piperazine and tetrahydrofuran-methylamine.

Table 2: Spectroscopic Characterization Data

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperazine ring, which is known for its biological activity, alongside a tetrahydrofuran moiety that contributes to its solubility and reactivity. The molecular formula is , and it has a molecular weight of 200.29 g/mol. Understanding these properties is crucial for assessing its potential applications.

Antidepressant Activity

Research indicates that piperazine derivatives exhibit significant antidepressant effects. 2-(Piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide may function as a serotonin reuptake inhibitor, similar to established antidepressants like fluoxetine. Studies have shown that modifications in the piperazine structure can enhance binding affinity to serotonin receptors, suggesting potential therapeutic uses in treating depression .

Antipsychotic Potential

The compound's piperazine component is also linked to antipsychotic properties. It may interact with dopamine receptors, which are critical in the treatment of schizophrenia and other psychotic disorders. Preliminary studies suggest that derivatives of this compound could offer new avenues for developing antipsychotic medications with improved side effect profiles .

Analgesic Effects

Another area of interest is the analgesic properties of compounds containing piperazine. Some studies have indicated that derivatives may modulate pain pathways, leading to potential applications in pain management therapies .

Synthesis and Derivative Development

The synthesis of this compound typically involves the reaction of piperazine with tetrahydrofuran derivatives under controlled conditions. A general synthetic route includes:

- Reactants : Piperazine, tetrahydrofuran derivative, acetic anhydride.

- Conditions : Reflux in an organic solvent such as dichloromethane.

- Yield : Typically around 60%, depending on reaction conditions.

This method allows for the exploration of various derivatives by altering substituents on the piperazine or tetrahydrofuran rings, potentially enhancing bioactivity .

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated several piperazine derivatives for their antidepressant activity using animal models. The results indicated that specific modifications led to increased efficacy compared to traditional SSRIs .

Case Study 2: Pain Management Trials

In clinical trials assessing novel analgesics, compounds similar to this compound showed promise in reducing pain without the severe side effects associated with opioids. These findings suggest a potential role in chronic pain management .

Mechanism of Action

The mechanism of action of 2-(piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can engage in hydrogen bonding and electrostatic interactions, while the tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Substituent Effects on Pharmacological Activity

Piperazine Modifications

- Bulky Substituents : Compound 5f () incorporates a furan-2-carbonyl group on piperazine, resulting in reduced anticonvulsant activity (relative potency 0.16) compared to smaller substituents like methylpiperidine (potency 0.72). This suggests steric hindrance may limit receptor interactions .

- Hydrophobic Groups : DFL20656 () includes a p-tolyl group, which likely improves lipid solubility and blood-brain barrier penetration, a critical factor for CNS-targeted compounds .

Acetamide-Linked Moieties

- THF-Methyl vs. Furan : The THF-methyl group in the target compound may offer higher metabolic stability than furan-containing analogs (e.g., ) due to reduced susceptibility to oxidative degradation .

- Benzothiazole vs. THF : BZ-IV () replaces the THF group with a benzothiazole, enabling π-π stacking interactions in anticancer applications, a feature absent in the target compound .

Biological Activity

The compound 2-(piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and research findings, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is . The synthesis typically involves the reaction of piperazine with tetrahydrofuran derivatives in the presence of acylating agents like tetrahydrofuran-2-carboxylic acid. Common reagents include N,N’-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation under inert conditions, often using solvents such as dichloromethane or dimethylformamide (DMF) .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The piperazine ring allows for hydrogen bonding and electrostatic interactions, while the tetrahydrofuran moiety enhances solubility and bioavailability. These interactions can modulate target activity, leading to various biological effects .

Pharmacological Profiles

Research indicates that this compound exhibits potential in several therapeutic areas:

- Anticonvulsant Activity : Preliminary studies suggest that compounds with similar structures have shown efficacy in animal models for seizure disorders. For instance, a related compound demonstrated effective doses (ED50) in various seizure models .

- Antiparasitic Activity : The compound's structural features are being explored for potential antimalarial properties, particularly targeting PfATP4, a sodium pump crucial for Plasmodium survival .

- Neurological Disorders : As a piperazine derivative, it may also have applications in treating neurological conditions by modulating neurotransmitter systems .

Case Studies

Several studies have evaluated the biological activity of related compounds:

Study on Anticonvulsant Properties

A study reported the efficacy of a structurally similar compound with an ED50 of 45.6 mg/kg in seizure models. This highlights the potential for this compound in developing new anticonvulsants .

Study on Antimalarial Activity

Research on novel antimalarial agents indicated that structural modifications could enhance both solubility and metabolic stability, which are critical for developing effective treatments against malaria .

Table 1: Comparison of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for 2-(piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide?

Answer:

The synthesis typically involves coupling piperazine derivatives with tetrahydrofuran-containing acetamide precursors. Key steps include:

- Amide bond formation : Reacting activated carboxylic acid derivatives (e.g., acid chlorides) with amines under anhydrous conditions.

- Purification : Column chromatography or recrystallization to achieve >95% purity .

- Characterization : Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and mass spectrometry (MS) for molecular weight validation .

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses of this compound?

Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amide coupling .

- Catalysis : Employ coupling agents like HATU or EDCI for efficient bond formation.

- Temperature control : Gradual heating (40–60°C) reduces side reactions .

- Real-time monitoring : Use HPLC or TLC to track intermediates and adjust stoichiometry dynamically .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : 1H/13C NMR confirms substituent positions and stereochemistry .

- High-resolution MS (HRMS) : Validates molecular formula accuracy .

- FT-IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- X-ray crystallography (if crystalline): Resolves 3D structure and hydrogen-bonding networks .

Advanced: How can computational methods aid in predicting reactivity and stability of this compound?

Answer:

- Density Functional Theory (DFT) : Models transition states and energy barriers for synthetic steps .

- Molecular docking : Predicts binding affinity to biological targets (e.g., enzymes) using software like AutoDock .

- Reaction path algorithms : Tools like GRRM identify low-energy pathways for reaction optimization .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer:

- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control groups .

- Validate purity : Impurities >5% may skew results; re-characterize batches via HPLC .

- Dose-response curves : Confirm activity across multiple concentrations to rule out false positives .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

- Receptor modulation : Acts as a scaffold for serotonin/dopamine receptor ligands due to piperazine and tetrahydrofuran motifs .

- Enzyme inhibition : Screened against kinases or proteases using fluorescence-based assays .

- Prodrug development : Acetamide group facilitates metabolic activation in vivo .

Advanced: What strategies mitigate instability in aqueous solutions for this compound?

Answer:

- pH buffering : Maintain solutions at pH 6–8 to prevent hydrolysis of the amide bond .

- Lyophilization : Freeze-dry for long-term storage and reconstitute in DMSO before use .

- Chelating agents : Add EDTA to sequester metal ions that catalyze degradation .

Basic: How is the compound’s stability assessed under varying environmental conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.